Arginyl-glycyl-aspartyl-phenylalanine

Übersicht

Beschreibung

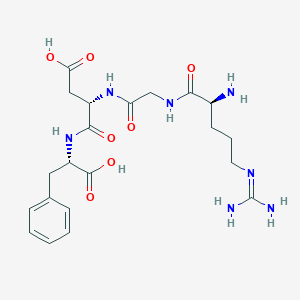

Arginyl-glycyl-aspartyl-phenylalanine: is a hybrid peptide composed of four amino acids: arginine, glycine, aspartic acid, and phenylalanine. It is known for its role in cell adhesion and interaction with integrins, making it significant in various biological processes and medical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of arginyl-glycyl-aspartyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process includes the sequential addition of protected amino acids to a growing peptide chain. Common protecting groups used include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z), which are removed under mild hydrogenolysis or acidic conditions . Peptide coupling methods such as dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) are employed to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: Arginyl-glycyl-aspartyl-phenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.

Reduction: Reduction reactions can be used to break disulfide bonds in peptides.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid analogs are introduced during peptide synthesis using standard coupling reagents like DCCI and HOBt.

Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups or amino acid sequences, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: Arginyl-glycyl-aspartyl-phenylalanine is used in the study of peptide synthesis and modification. It serves as a model compound for developing new synthetic methodologies and understanding peptide behavior under various conditions .

Biology: In biological research, this peptide is crucial for studying cell adhesion, migration, and signaling. It interacts with integrins, which are cell surface receptors involved in various physiological processes .

Medicine: this compound is explored for its therapeutic potential in cancer treatment, wound healing, and tissue engineering. It can be used to design drugs that target specific integrins, enhancing drug delivery and efficacy .

Industry: In the industrial sector, this peptide is used in the development of biomaterials and coatings that promote cell adhesion and growth. It is also employed in the fabrication of medical devices and tissue scaffolds .

Wirkmechanismus

The mechanism of action of arginyl-glycyl-aspartyl-phenylalanine involves its interaction with integrins on the cell surface. Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion. When this compound binds to integrins, it triggers intracellular signaling pathways that regulate cell migration, proliferation, and survival . This interaction is crucial for processes such as wound healing, immune response, and cancer metastasis .

Vergleich Mit ähnlichen Verbindungen

Arginyl-glycyl-aspartyl-serine (RGDS): Similar to arginyl-glycyl-aspartyl-phenylalanine but with serine instead of phenylalanine.

Glycyl-arginine: A dipeptide with antimicrobial and anticancer properties.

Lysyl-aspartic acid: Another dipeptide with antimicrobial effects.

Uniqueness: this compound is unique due to the presence of phenylalanine, which imparts distinct hydrophobic properties and influences its interaction with integrins. This makes it particularly effective in certain biological and medical applications compared to its analogs .

Biologische Aktivität

Arginyl-glycyl-aspartyl-phenylalanine (RGD-Phe) is a peptide that incorporates the well-known RGD sequence, which is critical for cell adhesion and recognition through integrin receptors. The addition of phenylalanine (Phe) enhances its biological activity and stability. This article reviews the biological activity of RGD-Phe, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Mechanisms of Biological Activity

- Cell Adhesion and Migration

-

Antitumor Activity

- Research indicates that RGD-Phe can inhibit tumor growth by promoting apoptosis in cancer cells. For instance, studies have demonstrated that RGD-Phe induces cell cycle arrest in cancer cell lines like A549 and SK-OV-3, leading to increased apoptosis rates. The mechanism involves the regulation of Bcl-2 family proteins and the activation of caspases .

- Anti-inflammatory Effects

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving H22 tumor-bearing mice, RGD-Phe derivatives demonstrated significant tumor inhibition rates compared to untreated controls. The compounds were administered at a dosage of 40 mg/kg, resulting in tumor inhibition rates of 69.3% for one derivative, showcasing its potential as an effective antitumor agent .

Case Study 2: In Vitro Effects on Cell Lines

In vitro studies revealed that RGD-Phe significantly reduced the viability of A549 lung cancer cells with an IC50 value indicating potent cytotoxicity. The treatment led to a marked increase in apoptotic cells as assessed by flow cytometry, confirming its role in inducing apoptosis through integrin-mediated pathways .

Table 1: Summary of Biological Activities of RGD-Phe

| Activity Type | Mechanism | Reference |

|---|---|---|

| Cell Adhesion | Integrin binding | |

| Antitumor Activity | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokine release |

Table 2: IC50 Values for RGD-Phe in Various Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 | 7.1 | Induction of apoptosis |

| SK-OV-3 | <10 | Cell cycle arrest |

| MCF-7 | 0.9 | Significant cytotoxicity |

Eigenschaften

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N7O7/c22-13(7-4-8-25-21(23)24)18(32)26-11-16(29)27-14(10-17(30)31)19(33)28-15(20(34)35)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,22H2,(H,26,32)(H,27,29)(H,28,33)(H,30,31)(H,34,35)(H4,23,24,25)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNGIGOPGOEJCH-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149361 | |

| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110697-46-6 | |

| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110697466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.